Bovine parathyroid hormone (1-34)

Descripción general

Descripción

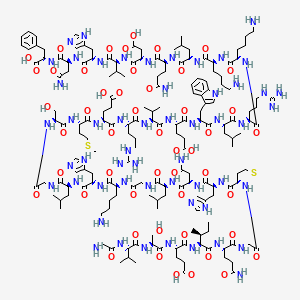

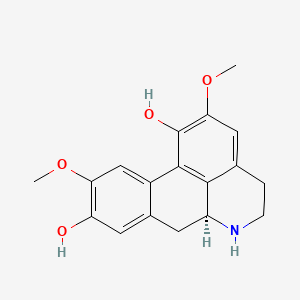

Bovine parathyroid hormone (1-34), also known as PTH (1-34), is a fragment of the parathyroid hormone that consists of the first 34 amino acids . It is a potent parathyroid hormone (PTH) receptor agonist . It increases calcium and inorganic phosphate levels in vivo and can be used for research of osteoporosis .

Synthesis Analysis

The synthesis of PTH (1-34) involves a series of processes including the regulation of gene expression, transcription, and translation . The PTH gene is located on the short arm of chromosome 11 and consists of two introns and three exons . The successful expression of PTH (1-34) in Escherichia coli and the recuperation of highly soluble truncated PTH from the fusion protein by proteolytic digestion has been reported .Molecular Structure Analysis

The overall structure of the first 34 amino acids of PTH (1-34) is virtually identical, exhibiting a short NH2-terminal and a longer COOH-terminal helix as well as a defined loop region from His14 to Ser17, stabilized by hydrophobic interactions .Chemical Reactions Analysis

The chemical reactions involving PTH (1-34) are complex and involve various biological processes. For instance, it has been shown that neither of the methionines, found in the native sequence, is indispensable for biological activity .Physical And Chemical Properties Analysis

The molecular formula of PTH (1-34) is C183H288N54O50S2 and its molecular weight is 4108.77 . It is a solid substance that is soluble in water .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H278N54O49S2/c1-19-93(16)142(228-156(260)110(46-51-137(243)244)208-167(271)126(82-230)224-168(272)139(90(10)11)225-131(235)73-178)171(275)210-106(42-47-127(179)231)143(247)193-78-133(237)200-111(52-59-278-17)153(257)218-119(68-97-76-188-84-197-97)161(265)219-121(70-129(181)233)163(267)213-114(62-87(4)5)145(249)194-79-132(236)199-101(37-25-28-54-175)146(250)217-118(67-96-75-187-83-196-96)160(264)212-113(61-86(2)3)144(248)195-80-134(238)201-125(81-229)166(270)209-112(53-60-279-18)154(258)206-108(44-49-135(239)240)150(254)204-105(41-32-58-191-174(185)186)155(259)226-140(91(12)13)169(273)211-109(45-50-136(241)242)152(256)216-117(66-95-74-192-100-36-24-23-35-99(95)100)159(263)215-116(64-89(8)9)157(261)205-104(40-31-57-190-173(183)184)148(252)202-102(38-26-29-55-176)147(251)203-103(39-27-30-56-177)149(253)214-115(63-88(6)7)158(262)207-107(43-48-128(180)232)151(255)221-123(72-138(245)246)165(269)227-141(92(14)15)170(274)222-120(69-98-77-189-85-198-98)162(266)220-122(71-130(182)234)164(268)223-124(172(276)277)65-94-33-21-20-22-34-94/h20-24,33-36,74-77,83-93,101-126,139-142,192,229-230H,19,25-32,37-73,78-82,175-178H2,1-18H3,(H2,179,231)(H2,180,232)(H2,181,233)(H2,182,234)(H,187,196)(H,188,197)(H,189,198)(H,193,247)(H,194,249)(H,195,248)(H,199,236)(H,200,237)(H,201,238)(H,202,252)(H,203,251)(H,204,254)(H,205,261)(H,206,258)(H,207,262)(H,208,271)(H,209,270)(H,210,275)(H,211,273)(H,212,264)(H,213,267)(H,214,253)(H,215,263)(H,216,256)(H,217,250)(H,218,257)(H,219,265)(H,220,266)(H,221,255)(H,222,274)(H,223,268)(H,224,272)(H,225,235)(H,226,259)(H,227,269)(H,228,260)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,276,277)(H4,183,184,190)(H4,185,186,191)/t93-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZZGBILISWFT-KANWXXSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H278N54O49S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3975 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16132279 | |

CAS RN |

12583-68-5 | |

| Record name | Parathyroid hormone (1-34), bovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012583685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)